4-(4-methylphenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine;hydrobromide
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Overview
Description
4-(4-methylphenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine;hydrobromide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a thiazole ring, a phenyl group, and a phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methylphenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine;hydrobromide typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the reaction of 4-methylbenzaldehyde with thiourea in the presence of a base to form the thiazole ring. This intermediate is then reacted with 4-phenoxyaniline under specific conditions to yield the final product. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to optimize the yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and automated systems to ensure consistency and efficiency. The process may include steps such as crystallization, filtration, and purification to obtain the compound in its desired form. Quality control measures are implemented to ensure that the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4-(4-methylphenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine;hydrobromide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The phenyl and phenoxy groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are tailored to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield sulfoxides or sulfones, while reduction may produce amine derivatives. Substitution reactions can lead to the formation of various substituted phenyl and phenoxy derivatives.
Scientific Research Applications
4-(4-methylphenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine;hydrobromide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(4-methylphenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine;hydrobromide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-methylphenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine
- 4-(4-methylphenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine;hydrochloride
Uniqueness
4-(4-methylphenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine;hydrobromide is unique due to its specific combination of functional groups and the presence of the hydrobromide salt. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications. Compared to similar compounds, it may exhibit different solubility, stability, and reactivity profiles, which can influence its suitability for specific uses.
Properties
IUPAC Name |
4-(4-methylphenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2OS.BrH/c1-16-7-9-17(10-8-16)21-15-26-22(24-21)23-18-11-13-20(14-12-18)25-19-5-3-2-4-6-19;/h2-15H,1H3,(H,23,24);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOWFAXNNXNVAKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=C(C=C3)OC4=CC=CC=C4.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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